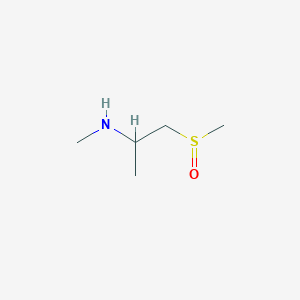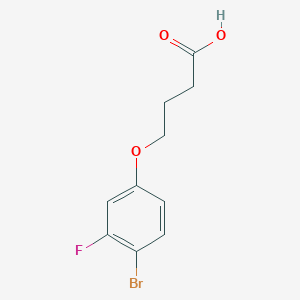
4-(4-Bromo-3-fluorophenoxy)butanoic acid
Overview
Description
“4-(4-Bromo-3-fluorophenoxy)butanoic acid” is a chemical compound with the molecular formula C10H10BrFO3 and a molecular weight of 277.09 g/mol . It is also referred to as BFPA.
Molecular Structure Analysis
The molecular structure of “4-(4-Bromo-3-fluorophenoxy)butanoic acid” consists of a butanoic acid molecule attached to a bromo-fluorophenyl group via an ether linkage . The presence of both bromine and fluorine substituents on the phenyl ring may influence the compound’s reactivity and physical properties.
Physical And Chemical Properties Analysis
“4-(4-Bromo-3-fluorophenoxy)butanoic acid” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility have not been reported in the literature and may need to be determined experimentally.
Scientific Research Applications
Antioxidant Activities
Bromophenols, related to the chemical structure of 4-(4-Bromo-3-fluorophenoxy)butanoic acid, have been studied for their antioxidant properties. Notably, natural bromophenols derived from the marine red alga Polysiphonia urceolata, such as 3-(3-bromo-4,5-dihydroxyphenyl)-2-(3,5-dibromo-4-hydroxyphenyl)propionic acid, have shown significant DPPH radical-scavenging activity, indicating potential as natural antioxidants (Li, X.-M., Ji, N., Wang, B.-G., 2007).
Pesticide and Herbicide Analysis
Cyhalofop-butyl, a molecule similar to 4-(4-Bromo-3-fluorophenoxy)butanoic acid, is an aryloxyphenoxy-propionic herbicide. Studies have investigated its stability under various pH conditions and its adsorption properties on soil colloids. These findings are crucial for understanding the environmental behavior and degradation patterns of similar compounds (Pinna, M. V., Braschi, I., Blasioli, S., Gessa, C., Pusino, A., 2008).
Analytical Methods in Environmental and Food Safety
A novel supramolecular solvent-based liquid phase microextraction method coupled with high-performance liquid chromatography has been developed for the determination of phenoxy acid herbicides in water and rice samples. This method, applicable to compounds like 4-(4-Bromo-3-fluorophenoxy)butanoic acid, contributes to the safety assessment in environmental and food matrices (Seebunrueng, K., Phosiri, P., Apitanagotinon, R., Srijaranai, S., 2020).
Photodegradation Studies
The photodegradation of aryloxyphenoxy propionic herbicides, structurally related to 4-(4-Bromo-3-fluorophenoxy)butanoic acid, has been explored in various aqueous systems. The study provides insights into the degradation pathways and the effect of photocatalysts, which is essential for environmental assessments and the development of photostable compounds (Pinna, M. V., Pusino, A., 2011).
properties
IUPAC Name |
4-(4-bromo-3-fluorophenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c11-8-4-3-7(6-9(8)12)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGFQNPHFIXOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-3-fluorophenoxy)butanoic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



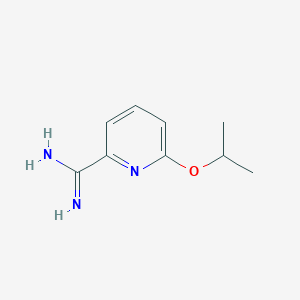
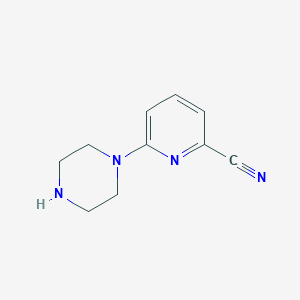
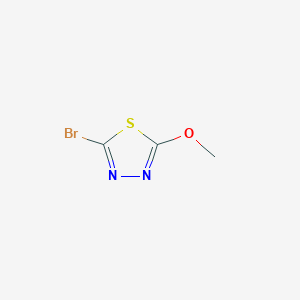

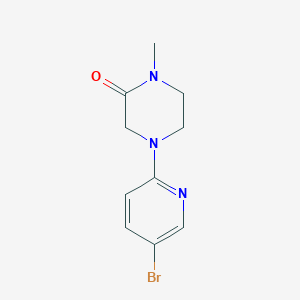
![3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine](/img/structure/B1375208.png)
![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)
